4-Pyridinepropanoic acid, 3-(1-methyl-5-oxo-2-pyrrolidinyl)-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridinepropanoic acid, 3-(1-methyl-5-oxo-2-pyrrolidinyl)-, (S)- is a chemical compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol . It is known for its unique structure, which includes a pyridine ring and a pyrrolidinyl group. This compound is used primarily in research and development, particularly in the fields of pharmaceuticals and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinepropanoic acid, 3-(1-methyl-5-oxo-2-pyrrolidinyl)-, (S)- typically involves the reaction of pyridine derivatives with pyrrolidinyl compounds under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and pH, are meticulously controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-Pyridinepropanoic acid, 3-(1-methyl-5-oxo-2-pyrrolidinyl)-, (S)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Pyridinepropanoic acid, 3-(1-methyl-5-oxo-2-pyrrolidinyl)-, (S)- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Pyridinepropanoic acid, 3-(1-methyl-5-oxo-2-pyrrolidinyl)-, (S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
4-Pyridinepropanoic acid: Lacks the pyrrolidinyl group, making it less versatile in certain reactions.
3-(1-Methyl-5-oxo-2-pyrrolidinyl)-propanoic acid: Lacks the pyridine ring, affecting its chemical properties and reactivity.
4-Pyridinecarboxylic acid: Similar structure but different functional groups, leading to different reactivity and applications.
Uniqueness
4-Pyridinepropanoic acid, 3-(1-methyl-5-oxo-2-pyrrolidinyl)-, (S)- is unique due to its combination of a pyridine ring and a pyrrolidinyl group. This structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C13H16N2O3 |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
(3S)-3-(1-methyl-5-oxopyrrolidin-2-yl)-3-pyridin-4-ylpropanoic acid |
InChI |
InChI=1S/C13H16N2O3/c1-15-11(2-3-12(15)16)10(8-13(17)18)9-4-6-14-7-5-9/h4-7,10-11H,2-3,8H2,1H3,(H,17,18)/t10-,11?/m0/s1 |
InChI Key |
YPGFEZBKPHCAMW-VUWPPUDQSA-N |
Isomeric SMILES |
CN1C(CCC1=O)[C@@H](CC(=O)O)C2=CC=NC=C2 |
Canonical SMILES |
CN1C(CCC1=O)C(CC(=O)O)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.